Cas no 2059933-86-5 (4,7-dimethyl-1,2-benzoxazol-3-ol)

4,7-dimethyl-1,2-benzoxazol-3-ol 化学的及び物理的性質
名前と識別子
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- 1,2-Benzisoxazol-3(2H)-one, 4,7-dimethyl-
- 4,7-dimethyl-1,2-benzoxazol-3-ol
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- MDL: MFCD30476787
- インチ: 1S/C9H9NO2/c1-5-3-4-6(2)8-7(5)9(11)10-12-8/h3-4H,1-2H3,(H,10,11)
- InChIKey: KDCPOKHPKKQZDX-UHFFFAOYSA-N
- ほほえんだ: O1C2=C(C(C)=CC=C2C)C(=O)N1
4,7-dimethyl-1,2-benzoxazol-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318814-1.0g |
4,7-dimethyl-1,2-benzoxazol-3-ol |
2059933-86-5 | 1g |
$0.0 | 2023-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01076085-1g |
4,7-Dimethyl-1,2-benzoxazol-3-ol |
2059933-86-5 | 95% | 1g |
¥5971.0 | 2023-03-11 | |
Enamine | EN300-318814-5.0g |
4,7-dimethyl-1,2-benzoxazol-3-ol |
2059933-86-5 | 5.0g |
$3520.0 | 2023-02-24 | ||
Enamine | EN300-318814-0.25g |
4,7-dimethyl-1,2-benzoxazol-3-ol |
2059933-86-5 | 0.25g |
$1117.0 | 2023-09-05 | ||
Enamine | EN300-318814-10g |
4,7-dimethyl-1,2-benzoxazol-3-ol |
2059933-86-5 | 10g |
$5221.0 | 2023-09-05 | ||
Enamine | EN300-318814-2.5g |
4,7-dimethyl-1,2-benzoxazol-3-ol |
2059933-86-5 | 2.5g |
$2379.0 | 2023-09-05 | ||
Enamine | EN300-318814-1g |
4,7-dimethyl-1,2-benzoxazol-3-ol |
2059933-86-5 | 1g |
$1214.0 | 2023-09-05 | ||
Enamine | EN300-318814-0.05g |
4,7-dimethyl-1,2-benzoxazol-3-ol |
2059933-86-5 | 0.05g |
$1020.0 | 2023-09-05 | ||
Enamine | EN300-318814-0.1g |
4,7-dimethyl-1,2-benzoxazol-3-ol |
2059933-86-5 | 0.1g |
$1068.0 | 2023-09-05 | ||
Enamine | EN300-318814-0.5g |
4,7-dimethyl-1,2-benzoxazol-3-ol |
2059933-86-5 | 0.5g |
$1165.0 | 2023-09-05 |
4,7-dimethyl-1,2-benzoxazol-3-ol 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
4,7-dimethyl-1,2-benzoxazol-3-olに関する追加情報
4,7-Dimethyl-1,2-Benzoxazol-3-Ol: A Comprehensive Overview
The compound 4,7-dimethyl-1,2-benzoxazol-3-ol (CAS No. 2059933-86-5) is a fascinating organic molecule with significant potential in various fields of chemistry and material science. This compound belongs to the class of benzoxazoles, which are heterocyclic aromatic compounds with a six-membered benzene ring fused to a five-membered oxazole ring containing an oxygen atom and a nitrogen atom. The presence of hydroxyl (-OH) and methyl (-CH₃) groups at specific positions in the molecule imparts unique chemical and physical properties that make it highly versatile.
4,7-Dimethyl-1,2-benzoxazol-3-ol has been the subject of extensive research due to its intriguing electronic properties and structural flexibility. Recent studies have highlighted its potential applications in drug design, where its ability to act as a ligand in metalloenzyme inhibition has shown promise. Additionally, the compound's role in the development of advanced materials, such as organic semiconductors and sensors, has garnered significant attention from the scientific community.
One of the most notable aspects of 4,7-dimethyl-1,2-benzoxazol-3-ol is its reactivity under various chemical conditions. Researchers have demonstrated that the hydroxyl group at position 3 can undergo oxidation to form a ketone or further functionalize into other groups, enabling the synthesis of derivatives with tailored properties. Moreover, the methyl groups at positions 4 and 7 provide steric protection and influence the molecule's solubility and stability.
In terms of synthesis, 4,7-dimethyl-1,2-benzoxazol-3-ol can be prepared through several routes. One common method involves the condensation of o-amino phenols with aldehydes or ketones under acidic or basic conditions. This approach allows for precise control over the substitution pattern on the benzoxazole ring. Another method employs oxidative coupling reactions or cyclization processes involving appropriate precursors.
The compound's electronic properties have been extensively studied using computational chemistry techniques such as density functional theory (DFT). These studies reveal that 4,7-dimethyl-1,2-benzoxazol-3-ol exhibits a conjugated π-system that facilitates electron delocalization across the aromatic ring system. This characteristic makes it an attractive candidate for applications in optoelectronics and photovoltaics.
Recent advancements in green chemistry have also explored the use of 4,7-dimethyl-1,2-benzoxazol-3-ol as a catalyst in asymmetric synthesis reactions. Its ability to coordinate with metal ions such as copper or palladium enables it to facilitate enantioselective transformations with high efficiency and selectivity.
In conclusion, 4,7-dimethyl-1,2-benzoxazol-3-oL (CAS No. 2059933-86-5) is a multifaceted compound with immense potential across diverse scientific domains. Its unique structure and reactivity continue to inspire innovative research directions, making it a cornerstone in modern chemical research.
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